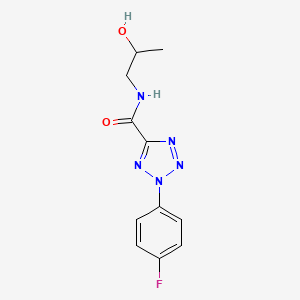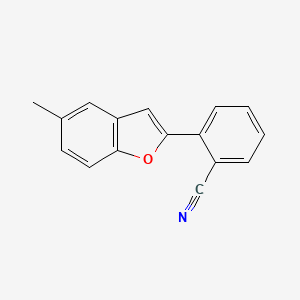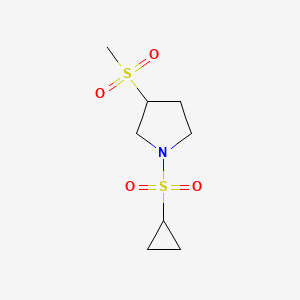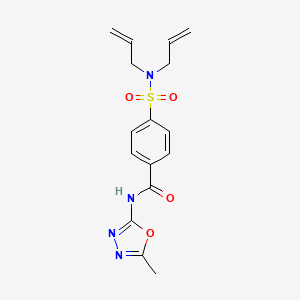![molecular formula C26H22N4O2S B2434149 N-(o-tolil)-2-((3-oxo-2-fenil-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)propanamida CAS No. 1189873-97-9](/img/structure/B2434149.png)
N-(o-tolil)-2-((3-oxo-2-fenil-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” belongs to the class of quinazolinones . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which includes the compound , can be achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic imidazole ring .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Aplicaciones Científicas De Investigación
- Investigaciones recientes reportan la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical . Este método permite la eliminación del grupo boro de estos ésteres, expandiendo su utilidad sintética.
- Los investigadores podrían explorar los efectos del compuesto en la actividad de HDAC, la remodelación de la cromatina y la expresión génica. La investigación de su impacto en las líneas celulares cancerosas puede revelar nuevas estrategias terapéuticas .
- Los investigadores podrían investigar sus propiedades fotofísicas, niveles de energía y compatibilidad con los materiales donantes. Su aplicación en OSC podría mejorar la absorción NIR y el rendimiento general del dispositivo .
Protodesboronación catalítica
Modulación epigenética y desarrollo de fármacos contra el cáncer
Aceptores de electrones de infrarrojo cercano para células solares orgánicas
Mecanismo De Acción
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it induces multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . It also impacts the epigenetic regulation of gene expression by inhibiting HDAC, leading to changes in the cell phenotype and gene expression .
Pharmacokinetics
Similar compounds have been reported to have high plasma free fractions, large volume of distribution, high clearance, and intermediate half-life . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . By disrupting the PI3K/AKT signaling pathway and inducing epigenetic modifications, it can inhibit cell proliferation and induce cell death .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-10-6-8-14-20(16)27-24(31)17(2)33-26-28-21-15-9-7-13-19(21)23-29-22(25(32)30(23)26)18-11-4-3-5-12-18/h3-15,17,22H,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAXEIRIAZYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)
![2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2434069.png)


![1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole](/img/structure/B2434075.png)
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/no-structure.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2434085.png)


